UNII-G1MO932QYT
Description
UNII-G1MO932QYT is a unique chemical substance registered under the Global Substance Registration System (GSRS), a regulatory-compliant database managed by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system assigns Unique Ingredient Identifiers (UNIIs) to substances critical to medicine and translational research, ensuring precise identification and traceability .
Properties
CAS No. |
81731-51-3 |
|---|---|
Molecular Formula |
C16H26N2O4 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H26N2O4/c1-20-14-5-4-13(15(21-2)16(14)22-3)12-18-8-6-17(7-9-18)10-11-19/h4-5,19H,6-12H2,1-3H3 |
InChI Key |
PCFSGQBTZGNFKL-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCO)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCO)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The resulting intermediate is then treated with ethylene oxide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
UNII-G1MO932QYT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
UNII-G1MO932QYT has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and cancer.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of UNII-G1MO932QYT involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The trimethoxyphenyl group enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Table 1: Key Parameters for Comparison
| Parameter | This compound (Hypothetical) | Compound A (Analog) | Compound B (Analog) |
|---|---|---|---|
| Molecular Weight | 350.4 g/mol | 365.2 g/mol | 342.8 g/mol |
| Solubility (Water) | 25 mg/mL | 18 mg/mL | 30 mg/mL |
| LogP | 2.1 | 2.8 | 1.9 |
| Synthetic Yield | 78% | 65% | 82% |
| IC₅₀ (Target Enzyme) | 0.5 µM | 1.2 µM | 0.3 µM |
Notes:
- Structural Analogues : Compounds with similar functional groups (e.g., hydroxyl, amine) or scaffold motifs would be prioritized for comparison. highlights the importance of "design, synthesis, and structure-activity relationships (SAR)" in such analyses.
- Bioavailability : Comparative dissolution profiles (as per ) and pharmacokinetic studies (e.g., Cₘₐₓ, AUC) are critical for therapeutic equivalence.
- Regulatory Compliance : Generic drug evaluations () require alignment with reference standards in purity, stability, and impurity profiles.
Challenges in Comparative Studies
- Data Consistency : stresses the need for standardized labeling of compounds and experimental details across manuscripts and supplementary materials.
- Synthetic Reproducibility : Multi-step synthesis () demands rigorous optimization to ensure batch-to-batch consistency.
- Database Limitations : While GSRS provides UNIIs (), detailed pharmacological data often requires access to proprietary or unpublished studies.
Case Study: Generic Drug Development
For a hypothetical generic version of this compound, the following steps would apply:
Characterization : Match physicochemical properties (e.g., polymorphism, particle size) to the reference drug .
Bioequivalence Testing : Compare pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ) in clinical trials.
Impurity Profiling : Use HPLC/MS to ensure impurities are within ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
